2-N-(4-chlorophenyl)pyridine-2,3-diamine
Overview
Description
2-N-(4-chlorophenyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C11H10ClN3 It is characterized by the presence of a pyridine ring substituted with a 4-chlorophenyl group and two amino groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-chlorophenyl)pyridine-2,3-diamine typically involves the reaction of 4-chloroaniline with 2,3-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-N-(4-chlorophenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amine derivatives.
Scientific Research Applications
2-N-(4-chlorophenyl)pyridine-2,3-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-N-(4-chlorophenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: This compound has a similar pyridine ring structure but with different substituents.
4-Amino-2-chloropyridine: Another compound with a pyridine ring and amino group, but with different substitution patterns.
Uniqueness
2-N-(4-chlorophenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and two amino groups at positions 2 and 3 of the pyridine ring makes it a versatile compound for various applications .
Biological Activity
2-N-(4-chlorophenyl)pyridine-2,3-diamine is a synthetic compound that has gained attention for its diverse biological activities. This compound belongs to the class of pyridine derivatives and has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition activities. This article explores the biological activity of this compound, summarizing key findings from various studies.
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN3
- Molecular Weight : 233.67 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The following sections detail its specific biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Salmonella typhi | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
Table 2: Enzyme Inhibition Activity
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 5.6 |
Urease | 12.3 |
The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies have indicated that this compound can induce apoptosis in cancer cell lines.
Case Study: Apoptotic Effects on Cancer Cells
In a study involving A2780 ovarian cancer cells, treatment with varying concentrations of the compound resulted in significant cytotoxicity:
- IC50 Value : 13.7 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways
This highlights the potential of this compound as a therapeutic agent in oncology.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a drug candidate. Preliminary studies indicate:
- Absorption : Rapid absorption with peak plasma concentration reached within 1 hour.
- Toxicity : Non-cytotoxic at low concentrations; however, further studies are required to establish a comprehensive safety profile.
Properties
IUPAC Name |
2-N-(4-chlorophenyl)pyridine-2,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIXCUHSLXOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346043 | |
Record name | 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42048-23-7 | |
Record name | 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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